

Ralometostat: A Technical Guide to a Novel MTA-Cooperative PRMT5 Inhibitor

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Ralometostat, also known as TNG-908, is a potent, selective, and brain-penetrant small molecule inhibitor of Protein Arginine Methyltransferase 5 (PRMT5).[1] Its novel mechanism of action, characterized by MTA-cooperative binding, positions it as a promising therapeutic agent for cancers with methylthioadenosine phosphorylase (MTAP) gene deletion. This guide provides a comprehensive overview of the chemical structure, properties, mechanism of action, and relevant experimental protocols for Ralometostat, intended to support ongoing research and development efforts in oncology.

Chemical Structure and Properties

Ralometostat is a synthetic organic compound with a well-defined chemical structure. Its key identifiers and physicochemical properties are summarized below.

Chemical Identifiers



Identifier	Value	
Common Name	Ralometostat	
Synonym	TNG-908	
CAS Number	2760481-53-4[2]	
Molecular Formula	C21H23N5O2S[2]	
IUPAC Name	$(2R,5S)$ -N- $(6$ -amino-5-methyl-3-pyridinyl)-2- $(5$ -benzothiazolyl)-5-methyl- α -oxo-1-piperidineacetamide[2]	
InChI Key	NXXBDYHMHHINFC-YVEFUNNKSA-N[2]	
SMILES	c1(C)c(N)ncc(NC(=O)C(=O)N2INVALID-LINK C">C@Hc3cc4ncsc4cc3)c1[2]	

Physicochemical Properties

Property	- Value	Source
Molecular Weight	409.51 g/mol	[1]
Solubility	DMSO: 82 mg/mL (200.23 mM) Ethanol: 5 mg/mL Water: Insoluble	[1]
Melting Point	Not available	
Boiling Point	Not available	_
рКа	Not available	
Permeability	High passive permeability	[3]
Efflux Potential	Low potential for efflux by P-gp or BCRP transporters	[4]

Mechanism of Action: MTA-Cooperative PRMT5 Inhibition

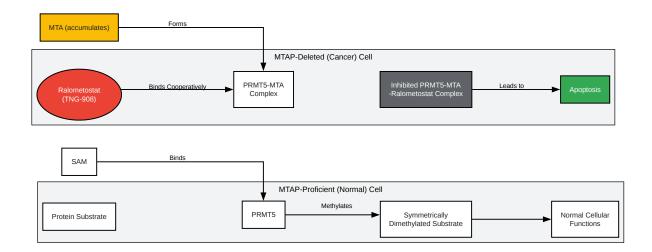


Ralometostat exhibits a sophisticated mechanism of action by acting as a competitive and reversible inhibitor of PRMT5.[5] Its inhibitory activity is significantly enhanced in the presence of methylthioadenosine (MTA), a metabolite that accumulates in cancer cells with a homozygous deletion of the MTAP gene.[5][6] This "MTA-cooperative" inhibition leads to synthetic lethality in MTAP-deleted tumors.

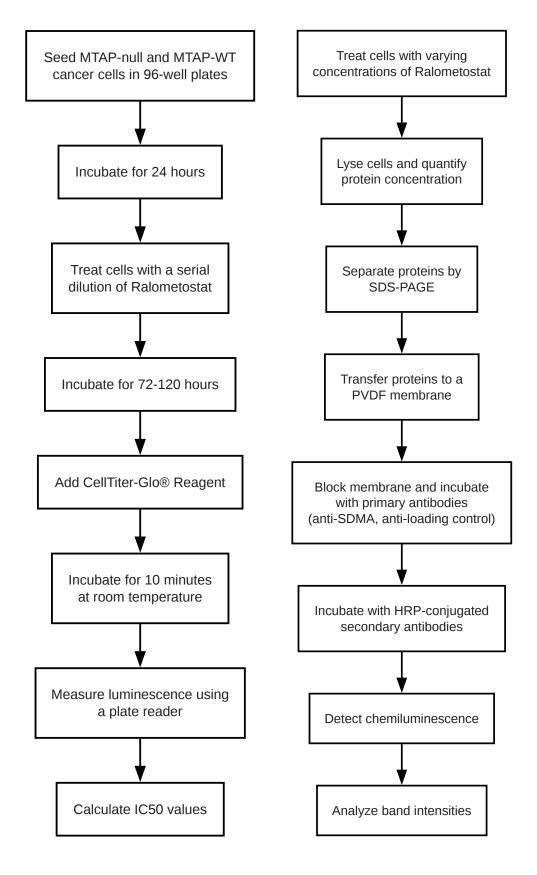
The PRMT5 Signaling Pathway and Ralometostat's Point of Intervention

PRMT5 is a crucial enzyme that catalyzes the symmetric dimethylation of arginine residues on both histone and non-histone proteins. This post-translational modification plays a vital role in regulating numerous cellular processes, including gene expression, mRNA splicing, DNA damage repair, and cell signaling. In MTAP-deleted cancers, the accumulation of MTA creates a unique therapeutic window. **Ralometostat** selectively binds to the PRMT5-MTA complex, potently inhibiting its methyltransferase activity and leading to the downstream suppression of cancer cell growth and proliferation.









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References

- 1. selleckchem.com [selleckchem.com]
- 2. m.youtube.com [m.youtube.com]
- 3. tangotx.com [tangotx.com]
- 4. TNG908 is a brain-penetrant, MTA-cooperative PRMT5 inhibitor developed for the treatment of MTAP-deleted cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. pubs.acs.org [pubs.acs.org]
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